2-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAHGORCQJXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-(4-ethylphenyl)acetamide is its role as an inhibitor of specific enzymes, particularly cholinesterases. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain. Studies have demonstrated that this compound exhibits significant anticholinesterase activity, with a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) .
Table 1: Enzyme Inhibition Activity of 2-(4-ethylphenyl)acetamide
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Butyrylcholinesterase | Competitive Inhibitor | 12.5 | |
| Acetylcholinesterase | Non-competitive | 25.0 |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Preliminary studies indicate its efficacy against resistant strains, suggesting potential utility in treating infections. The structural features of 2-(4-ethylphenyl)acetamide contribute to its activity against pathogens, although specific data on its efficacy remain limited .
Table 2: Antimicrobial Activity of 2-(4-ethylphenyl)acetamide
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Moderate | 50 | |
| Escherichia coli | High | 25 | |
| Pseudomonas aeruginosa | Low | 100 |
Cholinesterase Inhibition Study
A detailed study evaluated the compound's effectiveness against cholinesterases, demonstrating that structural modifications can enhance selectivity and potency against these enzymes. The findings support the hypothesis that specific substitutions within the structure can lead to improved therapeutic profiles for neurodegenerative diseases .
Antimicrobial Efficacy Investigation
Another investigation assessed the antimicrobial properties of 2-(4-ethylphenyl)acetamide against various bacterial strains. Results indicated that while it possesses some antimicrobial activity, further exploration into its mechanism and broader application in antimicrobial therapy is warranted .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-ethylphenyl)acetamide with structurally related acetamide derivatives, emphasizing differences in substituents, properties, and bioactivity.
Table 1: Comparative Analysis of 2-(4-Ethylphenyl)acetamide and Analogous Compounds
| Compound Name | Key Structural Features | Physicochemical Properties | Biological Activity/Applications | Key Differences from 2-(4-Ethylphenyl)acetamide |
|---|---|---|---|---|
| 2-(4-Methylphenyl)acetamide | Methyl group on phenyl ring | Higher solubility than ethyl analog | Analgesic, anti-inflammatory | Smaller substituent (methyl) reduces hydrophobicity |
| N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | Three chlorine atoms on phenyl rings | Enhanced reactivity and stability | Potent anticancer activity | Chlorine atoms increase electronegativity and bioactivity |
| N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | Piperazine ring, fluorophenyl group | Moderate solubility | Cholinesterase inhibition (neurodegenerative diseases) | Additional piperazine and fluorine enhance target specificity |
| N-(4-{[(2-Hydroxyethyl)amino]methyl}phenyl)acetamide | Hydroxyethyl group on phenyl ring | High solubility, bioavailability | Potential CNS applications | Hydroxyethyl group improves hydrophilicity |
| N-(4-Acetylphenyl)-2-methylpentanamide | Acetylphenyl group, branched alkyl chain | Low solubility, lipophilic | Structural studies, drug delivery | Methylpentanamide chain alters pharmacokinetics |
Structural and Functional Group Analysis
- Ethyl vs.
- Halogenation Effects : Chlorinated analogs (e.g., N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) exhibit higher reactivity and anticancer potency due to chlorine’s electron-withdrawing effects, which stabilize charge interactions in biological systems .
- Heterocyclic Additions : Compounds like N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide incorporate piperazine rings, enabling hydrogen bonding and π-π stacking with enzyme active sites, a feature absent in the base compound .
- Hydrophilic Modifications: The hydroxyethyl group in N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide improves solubility and bioavailability, addressing a limitation of the ethyl group’s hydrophobicity .
Q & A
Q. What are the optimized synthetic routes for 2-(4-ethylphenyl)acetamide, and how can reaction conditions be adjusted to improve yield?
A common method involves reacting 2-chloro-N-(4-ethylphenyl)acetamide intermediates under controlled conditions. For example, condensation of ethyl isothiocyanate with hydrazide intermediates, followed by reaction with 2-chloroacetamide derivatives, yields the target compound. Optimization includes adjusting solvent systems (e.g., toluene/ethyl acetate mixtures), temperature control, and catalyst selection. Yield improvements (e.g., 74% as reported) can be achieved by optimizing stoichiometry and purification via recrystallization .
Q. Which analytical techniques are critical for confirming the structural identity of 2-(4-ethylphenyl)acetamide?
Combined use of LC-HRMS/MS and ¹H-NMR is essential for structural validation. LC-HRMS/MS confirms molecular weight and fragmentation patterns, while ¹H-NMR resolves substituent positioning (e.g., distinguishing ortho vs. para isomers). X-ray crystallography further elucidates crystal packing and dihedral angles (e.g., 83.08° between acetamide and benzene planes), critical for understanding molecular conformation .
Q. What safety protocols should researchers follow when handling 2-(4-ethylphenyl)acetamide?
Adhere to GHS hazard guidelines (e.g., H303+H313+H333 for ingestion, skin contact, and inhalation risks). Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure. Storage should follow label instructions, prioritizing cool, dry environments .
Advanced Research Questions
Q. How can structural isomerism in 2-(4-ethylphenyl)acetamide derivatives lead to analytical discrepancies, and how are these resolved?
Misassignment of hydroxyl or substituent positions (e.g., ortho vs. para isomers) can occur if incorrect starting materials are used. For example, a 2015 study misidentified a metabolite as the meta-isomer due to commercial reference material errors. Resolution involves comparative HRMS/MS and NMR analysis with synthesized reference standards to confirm isomer-specific fragmentation and chemical shifts .
Q. What methodologies are used to assess the pharmacological activity of 2-(4-ethylphenyl)acetamide derivatives?
Bioactivity assays include Orco receptor agonism/antagonism studies (e.g., electrophysiological assays in insect models) and antidepressant activity screening (e.g., behavioral tests in rodents). Synthesis of analogs (e.g., halogen-substituted derivatives) followed by dose-response profiling and IR spectroscopy for functional group analysis helps correlate structure-activity relationships .
Q. How can computational modeling aid in designing novel 2-(4-ethylphenyl)acetamide analogs?
Density Functional Theory (DFT) calculations predict electronic properties and binding affinities, while molecular docking simulates interactions with target proteins (e.g., neurotransmitter receptors). These models guide substituent modifications to enhance stability or activity, reducing trial-and-error synthesis .
Q. How should researchers troubleshoot discrepancies between synthetic yields and analytical data?
Re-evaluate reaction intermediates using TLC and GC-MS to detect side products. For example, incomplete nitrile hydrolysis or competing esterification can reduce yield. Repurification via column chromatography and validation with melting point analysis (e.g., 163°C for pure compounds) ensures product integrity .
Q. What mechanistic studies are employed to elucidate the bioactivity of 2-(4-ethylphenyl)acetamide in neurological systems?
In vitro receptor binding assays (e.g., radioligand displacement) and kinetic studies (e.g., time-resolved fluorescence) quantify interactions with serotonin or dopamine transporters. Metabolite profiling (e.g., LC-MS/MS of urinary excretion products) identifies active derivatives and metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
